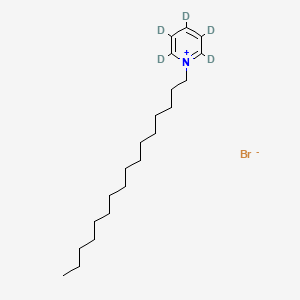
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (N-acylated homoserine lactones) that functions as a quorum sensing signaling molecule in strains of S. meliloti . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density .
Molecular Structure Analysis
The molecular formula of “N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is C20H35NO3 . The InChi Code is InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19 (22)21-18-16-17-24-20 (18)23/h7-8,18H,2-6,9-17H2,1H3, (H,21,22)/b8-7-/t18-/m0/s1 .Chemical Reactions Analysis
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is involved in quorum sensing, a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This process involves the production, release, and detection of small diffusible signal molecules called autoinducers .Physical And Chemical Properties Analysis
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a crystalline solid with a formula weight of 337.5 . It is soluble in DMF and DMSO .Scientific Research Applications
Quorum Sensing Signaling Molecule
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” is a long-chain AHL (acylated homoserine lactones) that functions as a quorum sensing signaling molecule in certain strains of bacteria . Quorum sensing is a regulatory process used by bacteria for controlling gene expression in response to increasing cell density . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .
Inhibition of Pathogenesis
Regulating bacterial quorum sensing signaling can be used to inhibit pathogenesis . This represents a new approach to antimicrobial therapy in the treatment of infectious diseases . The specificity of the signal is conferred by the differences in the AHLs, which generally consist of a fatty acid coupled with homoserine lactone (HSL) .
Research in Immunology & Inflammation
This compound has been used in the research area of Immunology & Inflammation . The details of the specific studies and their results are not provided in the sources.
Research in Infectious Disease
“N-cis-Hexadec-9Z-enoyl-L-homoserine lactone” has also been used in the research area of Infectious Disease . The specifics of the research and the results are not detailed in the sources.
Mechanism of Action
Target of Action
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .
Mode of Action
This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .
Biochemical Pathways
The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .
Future Directions
properties
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHAQLGRDSHKW-ZEVQVBBLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)
![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)



